molecular formula C16H17NO3 B024500 N-(4-Benzyloxybenzyl)acetohydroxamic acid CAS No. 106328-28-3

N-(4-Benzyloxybenzyl)acetohydroxamic acid

Cat. No.: B024500
CAS No.: 106328-28-3
M. Wt: 271.31 g/mol
InChI Key: LWIAYVCOMRXMSJ-UHFFFAOYSA-N
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Description

N-(4-Benzyloxybenzyl)acetohydroxamic acid, also known as BW-A137C, is an organic compound belonging to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. BW-A137C is known for its role as a lipoxygenase inhibitor and leukotriene synthesis inhibitor, making it significant in the field of pharmacology .

Preparation Methods

The synthesis of BW-A137C involves several steps, typically starting with the preparation of the benzyloxybenzyl intermediate. This intermediate is then reacted with acetohydroxamic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial production methods for BW-A137C are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

BW-A137C undergoes several types of chemical reactions, including:

    Oxidation: BW-A137C can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: BW-A137C can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BW-A137C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

BW-A137C exerts its effects by inhibiting the activity of lipoxygenases, particularly the leukocyte form of the 12-lipoxygenase enzyme. This inhibition occurs through a mixed-type mechanism, where BW-A137C binds to both the ferrous and ferric forms of the enzyme. The compound has an IC(50) value of approximately 2 micromolar, indicating its potency as an inhibitor .

Comparison with Similar Compounds

BW-A137C is unique in its selective inhibition of leukocyte-type 12-lipoxygenase. Similar compounds include:

BW-A137C stands out due to its specific binding to both the ferrous and ferric forms of the enzyme, making it a valuable tool in studying lipoxygenase inhibition and its potential therapeutic applications .

Properties

IUPAC Name

N-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-13(18)17(19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIAYVCOMRXMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147578
Record name N-(4-benzyloxybenzyl)acetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106328-28-3
Record name N-(4-Benzyloxybenzyl)acetohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-benzyloxybenzyl)acetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium cyanoborohydride (21.3 g) was added in portions to a solution of 4-benzyloxybenzaldehyde oxime (51 g) in acetic acid (250 ml) at ca 50° (cooling). After the reduction was complete, acetic anhydride (22.5 ml) was added in one portion, and the mixture was stirred for 1 hour. The mixture was then poured into water, and the neutral product was isolated with ethyl acetate. The residue was treated with potassium carbonate (2 g) in methanol (400 ml) to hydrolyse the O-acetyl material, then the solvent was evaporated. Addition of 20% citric acid solution (400 ml) and isolation with ethyl acetate furnished N-(4-Benzyloxybenzyl) acetohydroxamic acid (32 g), m.pt. 119°-120° [from ethyl acetate-light petroleum (b.pt. 60°-80°)].
Quantity
21.3 g
Type
reactant
Reaction Step One
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51 g
Type
reactant
Reaction Step One
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250 mL
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solvent
Reaction Step One
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22.5 mL
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reactant
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2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
[Compound]
Name
O-acetyl
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium cyanoborohydrodide (21.3 g) was added in portions to a solution of 4-benzyloxybenzaldehyde oxime (51 g) in acetic acid (250 ml) at ca 50° (cooling). After the reduction was complete, acetic anhydride (22.5 ml) was added in one portion, and the mixture was stirred for 1 hour. The mixture was then poured into water, and the neutral product was isolated with ethyl acetate. The residue was treated with potassium carbonate (2 g) in methanol (400 ml) to hydrolyse the O-acetyl material, then the solvent was evaporated. Addition of 20% citric acid solution (400 ml) and isolation with ethyl acetate furnished N-(4-Benzyloxybenzyl)acetohydroxamic acid (32 g), m.pt. 119°-120° [from ethyl acetate-light petroleum (b.p.t. 60°-80°)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
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Name
O-acetyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 2
Reactant of Route 2
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 3
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 4
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 5
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 6
N-(4-Benzyloxybenzyl)acetohydroxamic acid

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